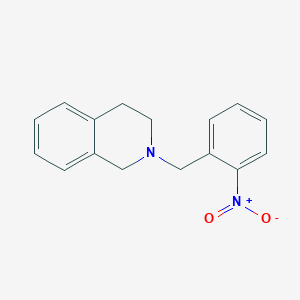

2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

“2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of nitrobenzyl compounds. These compounds have found numerous applications as photoremovable protecting groups . The photoreactions of these compounds are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .

Synthesis Analysis

The synthesis of nitrobenzyl compounds involves various steps. For instance, the irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde with quantum yields of about 60% . The primary aci-nitro photoproducts react by two competing paths . The balance between the two depends on the reaction medium .Chemical Reactions Analysis

The primary aci-nitro photoproducts of nitrobenzyl compounds react by two competing paths . One path involves the formation of hydrated nitroso compounds by proton transfer, which prevails in aprotic solvents and in aqueous acid and base . The other path involves the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Transporter Ligands : Zhu, Furr, and Buolamwini (2003) synthesized novel regioisomers of conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), which include variations of the 2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline structure. These compounds were evaluated as es transporter ligands using flow cytometry, with significant variation observed in their binding capacities (Zhengxiang Zhu, J. Furr, & J. Buolamwini, 2003).

Metabolism Study : Wang, Song, Hang, and Zhang (2007) investigated the metabolism of a related compound, 1-(1-(6-methoxyl-2-naphthyl)ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. This study provided insights into the metabolic pathways and the formation of both phase I and phase II metabolites in different biological samples (Lei-na Wang, Min Song, T. Hang, & Zheng-xing Zhang, 2007).

Metal-Free Synthesis of Quinazolinones and Quinazolinethiones : Ly, Nguyen, Tran, Nguyen, Nguyen, Pham, Le, Nguyen, and Phan (2021) developed a metal-free method for synthesizing quinazolinones from 2-nitrobenzyl alcohols and tetrahydroisoquinolines. This method is notable for its tolerance of various functionalities and the synthesis of quinazolinethiones under similar conditions (Duc Ly, Thao T. Nguyen, C. Tran, et al., 2021).

Synthesis of Tetrahydroquinoline Derivatives : Bunce, Nago, and Sonobe (2007) reported on the synthesis of 2-(2-nitrobenzyl)-substituted β-keto ester derivatives under catalytic hydrogenation conditions. The study explored the influence of catalyst and pressure on the product outcome, contributing to the understanding of the synthesis of tetrahydroquinoline derivatives (R. Bunce, T. Nago, & Nathan Sonobe, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of nitrobenzyl compounds could involve further investigation of their photoreactions and potential applications as photoremovable protecting groups . Additionally, the development of safer and more efficient synthesis methods could also be a focus of future research.

Eigenschaften

IUPAC Name |

2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-18(20)16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIUMHGEWZSQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5264459 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(2-ethoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5631890.png)

![N~2~-methyl-N~1~-{rel-(3R,4S)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-N~2~-4-piperidinylglycinamide dihydrochloride](/img/structure/B5631896.png)

![3-(allyloxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5631902.png)

![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)

![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)

![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)

![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)

![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)